![molecular formula C15H14N4O2S2 B2987320 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 881817-93-2](/img/structure/B2987320.png)

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

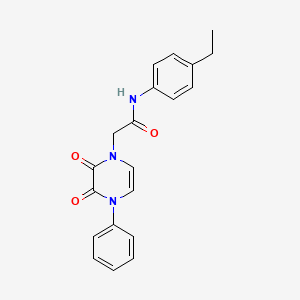

The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds is a crucial part of many pharmaceuticals and they have a wide range of medicinal properties .

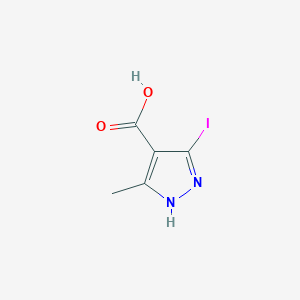

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is generally characterized by the presence of a benzene ring fused to an imidazole ring. The exact structure of this compound would require more specific information or an X-ray crystallography analysis .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For example, they can react with aromatic aldehydes to form new compounds . They can also participate in palladium-catalyzed oxidative annulation reactions .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazole Derivatives

The compound can be used in the synthesis of benzimidazole derivatives . Benzimidazole derivatives are important in medicinal chemistry due to their wide range of biological activities.

Formation of C-N Bonds

The compound can be used in the formation of C-N bonds . This is a key step in the synthesis of many organic compounds.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been found to exhibit antimicrobial activity . They can be used in the development of new antimicrobial agents.

Antibiofilm Activity

The compound has shown potential in inhibiting biofilm formation . Biofilms are a major problem in medical and industrial settings, and substances that can inhibit their formation are of great interest.

Molecular Docking

The compound can be used in molecular docking studies . This is a key technique in drug discovery, used to predict the orientation of one molecule to a second when bound to each other to form a stable complex.

Theoretical Investigations

The compound can be used in theoretical investigations . These investigations can provide insights into the structure and reactivity of the compound, which can guide the design of new compounds with desired properties.

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been known to exhibit a wide variety of biological activities, including antimicrobial, antiviral, and anticancer effects . They are considered a crucial class of compounds in the pharmaceutical industry .

Mode of Action

This was accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .

Biochemical Pathways

Benzimidazole derivatives have been shown to interact with various biochemical pathways, depending on their specific structure and functional groups .

Pharmacokinetics

Benzimidazole derivatives are generally known for their low toxicity , suggesting good bioavailability.

Result of Action

The result of the compound’s action can vary depending on the specific derivative and its targets. For example, a benzimidazole derivative was found to induce apoptosis in HepG2 liver cancer cells . This suggests that the compound could potentially have anticancer effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-morpholin-4-yl-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c20-14-12(9-13-16-10-3-1-2-4-11(10)17-13)23-15(22)19(14)18-5-7-21-8-6-18/h1-4,9,20H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODPENIXBONIBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2987238.png)

![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987241.png)

![3-(4-chlorophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2987244.png)

![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987253.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)

![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)